1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone involves several steps. One common method includes the reaction of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzaldehyde with an appropriate reagent to form the desired ethanone derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(4-Methylpiperazin-1-yl)-3-fluorophenyl]ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-[4-(4-Ethylpiperazin-1-yl)-3-chlorophenyl]ethanone: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-3-16-6-8-17(9-7-16)14-5-4-12(11(2)18)10-13(14)15/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKIGSYJAZJLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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